(1-Benzylpiperidin-4-yl)methanamine hydrochloride

Medicinal Chemistry GPCR Ligands Physicochemical Properties

Researchers require a stable, lipophilic piperidine building block for GPCR and chemokine receptor programs. This hydrochloride salt offers defined physicochemical properties and a validated N-benzyl scaffold. - **Key application**: Synthesis of σ1 receptor ligands (nanomolar affinity) and CXCR4 antagonists. - **Reactive handle**: Primary amine for conjugation to fluorophores or solid supports. - **Supply advantage**: Crystalline solid, MP 188-190°C, stable under inert gas at 2-8°C. Reliable for scale-up.

Molecular Formula C13H21ClN2
Molecular Weight 240.77 g/mol
CAS No. 128185-94-4
Cat. No. B3096415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Benzylpiperidin-4-yl)methanamine hydrochloride
CAS128185-94-4
Molecular FormulaC13H21ClN2
Molecular Weight240.77 g/mol
Structural Identifiers
SMILESC1CN(CCC1CN)CC2=CC=CC=C2.Cl
InChIInChI=1S/C13H20N2.ClH/c14-10-12-6-8-15(9-7-12)11-13-4-2-1-3-5-13;/h1-5,12H,6-11,14H2;1H
InChIKeyKZLBMCODBNFXSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Benzylpiperidin-4-yl)methanamine HCl: Synthetic Intermediate & Building Block


(1-Benzylpiperidin-4-yl)methanamine hydrochloride (CAS 128185-94-4) is a substituted piperidine derivative, specifically a 4-(aminomethyl)piperidine bearing a benzyl group on the piperidine nitrogen [1]. This compound class is widely recognized as a versatile building block in medicinal chemistry, with its core structure found in ligands targeting various G protein-coupled receptors (GPCRs) and enzymes [2]. The compound is primarily utilized as a research chemical and synthetic intermediate for the development of novel therapeutic candidates, including chemokine receptor antagonists and sigma receptor ligands [2].

Scaffold Versatile N-benzylpiperidine core for GPCR and enzyme ligand research
Salt Form Crystalline hydrochloride ensures reliable handling and storage stability
Research Use Synthetic intermediate intended for research; not for human or veterinary use

(1-Benzylpiperidin-4-yl)methanamine HCl: Substitution Limitations


The specific substitution pattern and salt form of (1-Benzylpiperidin-4-yl)methanamine hydrochloride are critical determinants of its chemical reactivity, physical properties, and biological activity. The presence of the benzyl group on the piperidine nitrogen is not merely a protecting group; it profoundly influences the compound's lipophilicity (XLogP3 of 1.6 for the free base) and its ability to engage in key hydrophobic interactions within biological targets [1]. Furthermore, the hydrochloride salt form is essential for maintaining stability, solubility, and purity, with a defined melting point of 188-190°C and specific storage requirements (under inert gas at 2-8°C) that are not shared by the free base . Substituting with an unsubstituted 4-(aminomethyl)piperidine (MW 114.19, cLogP -0.26) or a different N-substituted analog would drastically alter the molecule's physicochemical profile and, consequently, its performance in any application where lipophilicity, molecular recognition, or solubility is a key parameter .

Property
Target Compound
Unsubstituted Analog
Risk
Lipophilicity
N-Benzyl substitution (higher lipophilicity)
Lacks benzyl group (markedly lower lipophilicity)
Membrane permeability profile may differ significantly
Physical form
Stable crystalline HCl salt, MP 188–190°C
Corrosive liquid or low-melting solid (free base)
Weighing accuracy and storage stability may be impacted
Receptor affinity
N-Benzylpiperidine scaffold (reported nanomolar σ1 affinity in analogs)
Unsubstituted core lacks critical hydrophobic group
Target engagement may not transfer

(1-Benzylpiperidin-4-yl)methanamine HCl: Key Analog Comparisons


Lipophilicity Advantage Over Unsubstituted Analog

The target compound exhibits a significantly higher predicted lipophilicity (XLogP3 = 1.6) compared to the unsubstituted 4-(aminomethyl)piperidine (cLogP = -0.26). This difference is a direct result of the N-benzyl substitution [1].

Lipophilicity Profile
Reported
Target: XLogP3 1.6
Baseline: cLogP -0.26
Supports membrane permeability research context
Predicted log difference may influence CNS penetration
Medicinal Chemistry GPCR Ligands Physicochemical Properties

Hydrochloride Salt: Superior Stability and Handling

(1-Benzylpiperidin-4-yl)methanamine hydrochloride is a crystalline solid with a defined melting point of 188-190°C. In contrast, the free base, (1-Benzyl-4-piperidyl)methanamine, is typically handled as a liquid or low-melting solid with a predicted boiling point >295°C, and is known to be corrosive and a skin irritant [1].

Physical Form
Reported
Solid, MP 188–190°C Liquid/corrosive, bp >295°C (pred.)
Facilitates accurate weighing and storage
Free base requires special handling
Chemical Synthesis Compound Management Salt Selection

Sigma-1 Receptor Ligand Pharmacophore

The N-benzylpiperidin-4-yl moiety, which is the core of the target compound, is a validated pharmacophore for high-affinity sigma-1 (σ1) receptor ligands. For example, the derivative N-(1-benzylpiperidin-4-yl)phenylacetamide displays a Ki value of 3.90 nM for σ1 receptors and 240 nM for σ2 receptors, a selectivity ratio of ~61:1 [1]. Another derivative, 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-[125I]BP), exhibits high affinity for both σ1 and σ2 receptor subtypes (Ki = 1.7 nM for σ1) [2]. In contrast, unsubstituted 4-(aminomethyl)piperidine lacks the critical lipophilic N-benzyl group required for this high-affinity interaction [3].

σ1 Affinity (Analogs)
Class-level
Analog Ki σ1 = 3.90 nM
Selectivity ~61:1
Reported pharmacophore for σ1 ligand design
SAR data from N-benzylpiperidine derivatives
Sigma Receptor Pharmacology Neuropharmacology Oncology

CXCR4 Antagonist Core Fragment

The piperidin-4-yl-methanamine fragment, a direct substructure of the target compound, was identified as a virtual screening hit for the CXCR4 chemokine receptor [1]. Subsequent structure-based exploration of 31 N-substituted piperidin-4-yl-methanamine derivatives demonstrated that subtle ligand changes lead to distinct interactions with CXCR4, resulting in full to partial displacement of the endogenous ligand CXCL12 and competitive/non-competitive antagonism [1]. Some of these optimized derivatives showed binding affinity comparable to the hallmark antagonist AMD3100 [1]. Unsubstituted 4-(aminomethyl)piperidine derivatives lack the crucial N-substituent for modulating receptor interactions and achieving high affinity [2].

CXCR4 Antagonism
Class-level
Fragment-based screening & SAR
Supports CXCR4 antagonist research
Analogs showed AMD3100-comparable affinity
Chemokine Receptor CXCR4 Antagonist Cancer Metastasis

(1-Benzylpiperidin-4-yl)methanamine HCl: Research & Industrial Applications


Synthesis of Sigma-1 Receptor Ligands

The compound is an ideal starting material for the synthesis of novel sigma-1 (σ1) receptor ligands. SAR studies confirm that the N-benzylpiperidine core is a privileged structure for achieving nanomolar σ1 affinity and high selectivity over σ2 receptors [1]. Researchers can utilize this scaffold to develop new pharmacological tools or therapeutic candidates targeting σ1 for applications in neuroprotection, pain management, and oncology, as demonstrated by the development of high-affinity radioligands for breast cancer imaging [2].

Development of CXCR4 Antagonists

The piperidin-4-yl-methanamine fragment serves as a validated starting point for the rational design of CXCR4 antagonists. Structure-based drug design efforts have shown that modifications to this core can yield compounds with binding affinities comparable to AMD3100 and distinct modes of antagonism [3]. This makes (1-Benzylpiperidin-4-yl)methanamine hydrochloride a valuable intermediate for programs aiming to modulate the CXCR4 axis in cancer metastasis, HIV infection, and inflammatory diseases [3].

Synthesis of Targeted Chemical Probes

The primary amine group provides a convenient handle for conjugation to fluorophores, biotin, or solid supports. When combined with the pharmacologically validated N-benzylpiperidine scaffold [1][3], this allows for the creation of chemical probes for target identification, cellular imaging, and affinity chromatography experiments involving σ1 receptors or other potential targets of this chemotype.

Reliable Intermediate for Multi-Step Synthesis

The defined physical properties of the hydrochloride salt, including its high melting point (188-190°C) and stability under inert atmosphere storage , ensure it is a robust and reliable intermediate for multi-step organic synthesis. Its predictable reactivity and ease of handling in solid form reduce the risk of synthetic failures compared to less stable or ill-defined liquid analogs, making it suitable for scale-up and process development.

Application
Selection Property
Validation Focus
Sigma-1 receptor ligand synthesis
N-Benzylpiperidine scaffold affinity
σ1 binding assay context
CXCR4 antagonist development
Piperidin-4-yl-methanamine core fragment
CXCL12 displacement assay
Chemical probe conjugation
Primary amine functional handle
Target engagement assays
Multi-step synthesis intermediate
Stable crystalline hydrochloride salt
Handling and storage consistency

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